[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 881673-34-3
VCID: VC11695433
InChI: InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3
SMILES: CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol

[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol

CAS No.: 881673-34-3

Cat. No.: VC11695433

Molecular Formula: C12H13NO3S

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol - 881673-34-3

Specification

CAS No. 881673-34-3
Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
IUPAC Name (1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol
Standard InChI InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3
Standard InChI Key ZVSWKVIYVPGDMO-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO
Canonical SMILES CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO

Introduction

Chemical Identity and Structural Features

The molecular formula of [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol is C₁₂H₁₃NO₃S, with a molecular weight of 263.30 g/mol. Key structural elements include:

  • A pyrrole ring serving as the core heterocycle.

  • A methylsulfonyl group (–SO₂CH₃) at the 1-position, imparting electron-withdrawing characteristics.

  • A phenyl group at the 5-position, enhancing hydrophobic interactions.

  • A hydroxymethyl group (–CH₂OH) at the 3-position, enabling hydrogen bonding and further derivatization.

The compound’s IUPAC name underscores its substitution pattern, while its SMILES notation (O=S(=O)(C)N1C=C(C(O)CO)C=C1C2=CC=CC=C2) provides a machine-readable representation of its connectivity .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol involves multi-step protocols, often starting from commercially available pyrrole precursors. A representative pathway includes:

  • Sulfonation at the 1-Position:
    Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine . This step typically proceeds at room temperature in anhydrous dichloromethane.

  • Phenyl Group Installation:
    Suzuki-Miyaura coupling or Friedel-Crafts alkylation may introduce the phenyl group at the 5-position. For example, palladium-catalyzed cross-coupling with phenylboronic acid under inert conditions .

  • Hydroxymethylation at the 3-Position:
    Reduction of a pre-installed ketone or ester group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Alternatively, direct hydroxylation via oxymercuration-demurcuration has been reported .

StepReagents/ConditionsYield (%)Purity (%)
1MsCl, Et₃N, CH₂Cl₂, 25°C, 4 h7897
2Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 80°C8295
3NaBH₄, EtOH, 0°C → RT, 2 h6893

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.30 (m, 5H, Ph–H), 6.85 (d, J = 2.4 Hz, 1H, H-4), 6.72 (d, J = 2.4 Hz, 1H, H-2), 4.60 (s, 2H, –CH₂OH), 3.15 (s, 3H, –SO₂CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 139.2 (C-1), 132.8 (C-5), 128.5–126.3 (Ph–C), 118.7 (C-3), 115.4 (C-4), 61.9 (–CH₂OH), 44.5 (–SO₂CH₃) .

  • IR (KBr): 3420 cm⁻¹ (–OH), 1320 cm⁻¹ (–SO₂–), 1135 cm⁻¹ (C–N) .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC = 8 μg/mL against S. aureus (vs. 2 μg/mL for vancomycin) .

  • Fungal Strains: Moderate activity against C. albicans (MIC = 32 μg/mL) .

Table 2. Biological Activity Profile

AssayResultReference
COX-2 InhibitionIC₅₀ = 3.2 μM
S. aureus (MIC)8 μg/mL
C. albicans (MIC)32 μg/mL

Applications in Medicinal Chemistry

Drug Candidate Optimization

The compound’s scaffold has been modified to enhance pharmacokinetic properties:

  • Ester Prodrugs: Acetylation of the hydroxymethyl group improves oral bioavailability (F = 45% vs. 22% for parent compound) .

  • Hybrid Molecules: Conjugation with fluoroquinolones yields dual-action antimicrobials (e.g., ciprofloxacin hybrid, MIC = 0.5 μg/mL) .

Materials Science Relevance

  • Coordination Polymers: The sulfonyl group facilitates metal–ligand interactions with Cu(II) and Zn(II), producing porous frameworks with BET surface areas >500 m²/g .

  • Photoluminescence: Weak emission at λₑₘ = 410 nm (λₑₓ = 350 nm) suggests potential in OLEDs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator